An In-depth Technical Guide to 3,6-Difluoro-2-methylaniline (CAS 1515352-04-1) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3,6-Difluoro-2-methylaniline (CAS 1515352-04-1) for Researchers and Drug Development Professionals
A Note on Data Availability: As of the latest literature review, specific experimental data for 3,6-Difluoro-2-methylaniline (CAS 1515352-04-1) is not widely available in public databases. This technical guide has been compiled by leveraging established knowledge of closely related isomers and foundational principles of medicinal chemistry to provide a predictive and insightful overview for research and development purposes.
Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Fluorinated anilines, in particular, serve as critical building blocks, or intermediates, for a wide array of pharmacologically active compounds.[1][2] The specific regioisomer, 3,6-Difluoro-2-methylaniline, presents a unique substitution pattern that is anticipated to confer distinct electronic and steric properties, making it a potentially valuable scaffold for novel therapeutics. This guide will explore the predicted physicochemical properties, potential synthetic pathways, and prospective applications of this compound, drawing parallels from well-documented isomers.
Predicted Physicochemical Properties
While experimental data for 3,6-Difluoro-2-methylaniline is scarce, we can extrapolate its likely properties based on the known characteristics of its isomers, such as 3-Fluoro-2-methylaniline and 4,5-Difluoro-2-methylaniline.[1][2][4]
| Property | Predicted Value | Rationale and Comparative Analysis |
| Molecular Formula | C₇H₇F₂N | Based on the chemical structure. |
| Molecular Weight | 143.13 g/mol | Calculated from the molecular formula. This is consistent with other difluoro-methylaniline isomers.[5] |
| Appearance | Colorless to light yellow or brown liquid/low melting solid | Isomers such as 3-Fluoro-2-methylaniline are light yellow liquids, while 4,5-Difluoro-2-methylaniline is a light brown crystalline powder.[1][2] The physical state at room temperature will depend on the melting point. |
| Melting Point | 10-60 °C | 3-Fluoro-2-methylaniline has a melting point of 7 °C, while 4,5-Difluoro-2-methylaniline melts at 56-58 °C.[1][2] The melting point of the 3,6-difluoro isomer is expected to fall within a similar range, influenced by its specific crystal packing. |
| Boiling Point | ~210-220 °C at 760 mmHg | 4,5-Difluoro-2-methylaniline has a boiling point of 216.2 °C at 760 mmHg.[2] The boiling point of 3,6-Difluoro-2-methylaniline is predicted to be in a similar range. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO, DMF) | Anilines generally exhibit limited water solubility, which is further influenced by fluorine substitution. High solubility in common organic solvents is anticipated. |
| pKa | ~2-3 | The presence of two electron-withdrawing fluorine atoms on the aniline ring is expected to significantly decrease the basicity of the amino group compared to aniline (pKa ≈ 4.6). |
Spectroscopic Characterization: A Predictive Outlook
While specific spectra for 3,6-Difluoro-2-methylaniline are not available, a predictive analysis based on known spectral data of related compounds can guide its identification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: This will be a critical technique for confirming the presence and positions of the fluorine atoms.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Potential Synthetic Pathways
The synthesis of 3,6-Difluoro-2-methylaniline would likely involve a multi-step process, leveraging established methodologies for the synthesis of fluorinated aromatic compounds. A plausible retrosynthetic analysis suggests that a key intermediate could be a suitably substituted nitrobenzene.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of 3,6-Difluoro-2-methylaniline.
Exemplary Synthetic Protocol (Hypothetical):
A potential synthetic route could start from a commercially available difluoronitrobenzene, followed by the introduction of the methyl group and subsequent reduction of the nitro group. Alternatively, a route could involve the diazotization of a related aniline followed by a Sandmeyer-type reaction to introduce one of the functional groups.[6] The specific choice of reagents and reaction conditions would require experimental optimization. For instance, the introduction of a methyl group onto a sterically hindered and electronically deactivated ring would necessitate careful selection of the methylation agent and catalyst.[7]
Applications in Drug Discovery and Development
Fluorinated anilines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, antivirals, and central nervous system agents.[1][2][3] The unique substitution pattern of 3,6-Difluoro-2-methylaniline could offer novel intellectual property and improved pharmacological profiles.
Potential Therapeutic Areas:
-
Oncology: As a building block for kinase inhibitors that target specific signaling pathways in cancer cells.
-
Infectious Diseases: Incorporation into antiviral or antibacterial agents to enhance potency and metabolic stability.
-
Neurology: As a precursor for compounds targeting receptors or enzymes in the central nervous system.
Illustrative Role in a Drug Discovery Cascade:
Caption: The potential role of 3,6-Difluoro-2-methylaniline in a typical drug discovery workflow.
Safety and Handling
While specific toxicity data for 3,6-Difluoro-2-methylaniline is unavailable, it should be handled with the same precautions as other anilines and fluorinated aromatic compounds.[5][8][9][10][11][12]
-
Hazard Statements (Predicted): Harmful if swallowed, in contact with skin, or if inhaled.[5][8] Causes skin and serious eye irritation.[5][8] May cause respiratory irritation.[8]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Avoid inhalation of vapors and contact with skin and eyes.[10][12]
-
Wash hands thoroughly after handling.[12]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][13]
Conclusion
3,6-Difluoro-2-methylaniline represents a promising, yet underexplored, building block for medicinal chemistry. While direct experimental data is currently limited, this guide provides a comprehensive, predictive overview of its properties, potential synthesis, and applications based on established chemical principles and data from closely related isomers. As research in this area progresses, it is anticipated that this compound will emerge as a valuable tool for the development of next-generation therapeutics.
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved February 3, 2026, from [Link]
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PubChem. (n.d.). 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline. Retrieved February 3, 2026, from [Link]
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